n,n,4-Trichlorobenzenesulfonamide
Overview
Description
N,N,4-Trichlorobenzenesulfonamide: is an organosulfur compound characterized by the presence of three chlorine atoms and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N,4-Trichlorobenzenesulfonamide can be synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with ammonia or amines under controlled conditions. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the sulfonamide bond .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include steps such as chlorination of benzene derivatives followed by sulfonation and subsequent amination to introduce the sulfonamide group .
Chemical Reactions Analysis
Types of Reactions: N,N,4-Trichlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium sulfide or hydrazine hydrate in basic conditions.
Reduction: Reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Substitution: Formation of various substituted benzenesulfonamides.
Reduction: Formation of amines.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
N,N,4-Trichlorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its sulfonamide functional group.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N,N,4-Trichlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly. This mechanism is similar to that of other sulfonamide compounds, which are known to inhibit bacterial growth by interfering with folic acid synthesis .
Comparison with Similar Compounds
- N,N-Dichloro-4-methylbenzenesulfonamide
- N,N-Dichlorobenzenesulfonamide
- 2,4,6-Trichlorobenzenesulfonamide
Comparison: N,N,4-Trichlorobenzenesulfonamide is unique due to the specific positioning of chlorine atoms and the sulfonamide group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of three chlorine atoms enhances its electrophilic nature, making it more reactive in substitution reactions .
Properties
IUPAC Name |
N,N,4-trichlorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3NO2S/c7-5-1-3-6(4-2-5)13(11,12)10(8)9/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFIHIHRQSCFMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N(Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938177 | |
Record name | N,N,4-Trichlorobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17260-65-0 | |
Record name | N,N,4-Trichlorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17260-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC35960 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35960 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N,4-Trichlorobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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